molecular formula C18H23NO3 B12605510 Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone CAS No. 917567-39-6

Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone

Cat. No.: B12605510
CAS No.: 917567-39-6
M. Wt: 301.4 g/mol
InChI Key: DSWJXNOOOPNXSS-UHFFFAOYSA-N
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Description

Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone is a chemical compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a morpholine moiety via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone typically involves the reaction of cyclohexyl ketone with 4-(morpholin-4-ylcarbonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with oxidative stress pathways, thereby exerting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylmorpholine: Shares the morpholine and benzoyl moieties but lacks the cyclohexyl group.

    Morpholine derivatives: Various morpholine-based compounds with different substituents.

Uniqueness

Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

917567-39-6

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

cyclohexyl-[4-(morpholine-4-carbonyl)phenyl]methanone

InChI

InChI=1S/C18H23NO3/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)18(21)19-10-12-22-13-11-19/h6-9,14H,1-5,10-13H2

InChI Key

DSWJXNOOOPNXSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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